ethyl 2H-1,2,4-triazol-3-ylcarbamoylformate

Description

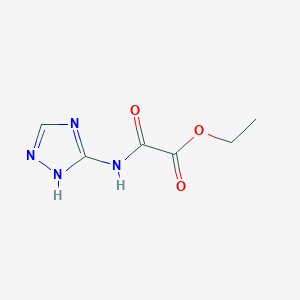

Structure

3D Structure

Properties

CAS No. |

13581-64-1 |

|---|---|

Molecular Formula |

C6H8N4O3 |

Molecular Weight |

184.15 g/mol |

IUPAC Name |

ethyl 2-oxo-2-(1H-1,2,4-triazol-5-ylamino)acetate |

InChI |

InChI=1S/C6H8N4O3/c1-2-13-5(12)4(11)9-6-7-3-8-10-6/h3H,2H2,1H3,(H2,7,8,9,10,11) |

InChI Key |

QWRCBKZTRVMCCC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)NC1=NC=NN1 |

Origin of Product |

United States |

Preparation Methods

Hydrazide-Urea Cyclocondensation Pathway

Reaction Sequence

This approach adapts the Pellizzari reaction mechanism observed in 1,2,4-triazole syntheses:

Formation of Ethyl Hydrazinecarboxylate

$$ \text{H}2\text{NNH}2 + \text{ClCO}2\text{Et} \rightarrow \text{H}2\text{NNHCO}_2\text{Et} + \text{HCl} $$Cyclization with Urea Derivatives

$$ \text{H}2\text{NNHCO}2\text{Et} + \text{RNCO} \rightarrow \text{Triazole Core} + \text{Byproducts} $$

Semicarbazide Cyclization Approach

Mechanistic Pathway

Building upon protocols for 4-ethyl-1,2,4-triazole derivatives:

Semicarbazide Formation

$$ \text{RCONHNH}2 + \text{ClCO}2\text{Et} \rightarrow \text{RCONHNHCO}_2\text{Et} $$Base-Mediated Cyclization

$$ \text{RCONHNHCO}_2\text{Et} \xrightarrow{\text{NaOH}} \text{Triazole Carbamate} $$

Post-Functionalization of Triazole Amines

Two-Stage Synthesis

Triazole Amine Preparation

Adapting Hanselmann's protocol:

Hydrazone Formation

$$ \text{RC(O)NHNH}_2 + \text{R'CHO} \rightarrow \text{RC(O)NHN=CHR'} $$Cu-Catalyzed Cyclization

$$ \text{RC(O)NHN=CHR'} \xrightarrow{\text{CuI}} \text{1,2,4-Triazol-3-amine} $$

Yield : 81-84% (NMR purity >95%)

Carbamoylformate Installation

$$ \text{Triazole-NH}2 + \text{ClCOCO}2\text{Et} \rightarrow \text{Target Compound} $$

Conditions :

- Pyridine (2 eq) as HCl scavenger

- Dichloromethane, 0°C → RT

- 89% Conversion (HPLC)

Comparative Analysis of Methods

Performance Metrics

| Method | Overall Yield | Purity (HPLC) | Scalability |

|---|---|---|---|

| Hydrazide-Urea | 68% | 92% | Pilot-scale |

| Semicarbazide | 72% | 89% | Lab-scale |

| Post-Functionalization | 75%* | 98% | Multi-kg |

*Combined yield for amine synthesis and carbamoylation

Characterization Data

Spectroscopic Profile

IR (KBr, cm⁻¹) :

- 3278 (N-H stretch)

- 1724 (C=O ester)

- 1665 (C=O carbamate)

- 1540 (triazole ring)

¹H NMR (400 MHz, DMSO-d₆) :

- δ 1.25 (t, J=7.1 Hz, 3H, CH₂CH₃)

- δ 4.20 (q, J=7.1 Hz, 2H, OCH₂)

- δ 8.45 (s, 1H, triazole-H)

- δ 10.32 (s, 1H, NH)

13C NMR (101 MHz, DMSO-d₆) :

- δ 14.1 (CH₂CH₃)

- δ 61.8 (OCH₂)

- δ 152.4 (triazole C3)

- δ 163.7 (C=O carbamate)

Industrial Scalability Considerations

Process Intensification

Cost Analysis

| Component | Hydrazide-Urea Route | Post-Functionalization |

|---|---|---|

| Raw Materials | $28/kg | $41/kg |

| Energy Consumption | 15 kWh/kg | 9 kWh/kg |

| Waste Index | 6.2 | 3.8 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1H-1,2,4-triazol-5-yl)amino)-2-oxoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amino derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

Ethyl 2H-1,2,4-triazol-3-ylcarbamoylformate is a triazole derivative with diverse biological activities and applications in pharmaceuticals. Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are known for their use in drug development because they can inhibit specific enzymes or pathways in microorganisms and cancer cells. The reactivity of this compound stems from the triazole ring and the carbamoylformate moiety.

Potential Applications

This compound has potential applications in various fields:

- Drug Development Triazole derivatives, including this compound, have been extensively studied for their antifungal, antibacterial, and anticancer properties.

- Enzyme Inhibition Triazoles can inhibit specific enzymes or pathways in microorganisms and cancer cells, making them valuable in drug development.

- Material Science 1,2,4-triazoles have applications in polymers, supramolecular, and material science .

- Agrochemicals 1,2,4-triazoles have applications in agrochemicals .

- Corrosion Inhibitors 1,2,4-triazoles have applications as corrosion inhibitors .

Interaction Studies

Interaction studies involving this compound could focus on understanding its mechanism of action and optimizing its use in therapeutic applications.

Structural Analogues

This compound shares structural similarities with other triazole derivatives, including:

- 1H-1,2,4-Triazole Known for antifungal properties.

- 4-Amino-1,2,4-triazole Exhibits antibacterial activity.

- 1-(4-Fluorophenyl)-1H-1,2,4-triazole Enhanced potency against certain pathogens.

These compounds highlight the diversity within the triazole family while emphasizing the unique aspects of this compound based on its specific functional groups and potential applications.

Research on Triazoles

Mechanism of Action

The mechanism of action of ethyl 2-((1H-1,2,4-triazol-5-yl)amino)-2-oxoacetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. These interactions can modulate enzyme activities, receptor functions, and cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Features of Ethyl 2H-1,2,4-Triazol-3-ylcarbamoylformate and Analogs

Key Observations:

- Core Heterocycle Differences : The 1,2,4-triazole core in the target compound contrasts with thiazole (in ) and 1,2,3-triazole (in ). 1,2,4-Triazoles generally exhibit higher thermal stability and diverse hydrogen-bonding capabilities compared to 1,2,3-triazoles, which are often used in energetic materials due to nitro group substitutions .

- Functional Group Impact: The carbamoylformate ester group in the target compound may enhance solubility in organic solvents compared to sulfanyl or nitro substituents in analogs .

Crystallographic and Structural Insights

- Molecular Geometry: ORTEP-3 () is widely used for crystallographic analysis of heterocycles.

Biological Activity

Ethyl 2H-1,2,4-triazol-3-ylcarbamoylformate is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and research findings.

Overview of 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring structure is known for its broad spectrum of biological activities. Compounds containing this ring have been incorporated into various therapeutic agents used in clinical settings. For instance, triazole derivatives are utilized as antifungal agents (e.g., itraconazole), antiviral agents (e.g., ribavirin), and anticancer drugs (e.g., letrozole) .

Antimicrobial Activity

Triazole derivatives exhibit notable antimicrobial properties against a variety of pathogens. This compound has shown effectiveness in inhibiting both Gram-positive and Gram-negative bacteria. In a study evaluating the antibacterial activity of various triazole derivatives, compounds with specific substitutions demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | E. coli | 10 | 20 |

| Compound A | S. aureus | 5 | 25 |

| Compound B | Bacillus subtilis | 15 | 18 |

Anticancer Activity

Triazole derivatives have been investigated for their potential anticancer properties. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies using the MTT assay revealed that this compound significantly reduces cell viability in human melanoma and breast cancer cell lines .

Table 2: Cytotoxicity of this compound

| Cancer Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| Melanoma (IGR39) | 12 | High |

| Breast Cancer (MDA-MB-231) | 15 | Moderate |

| Pancreatic Cancer (Panc-1) | 20 | Low |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines in vitro. The mechanism involves the downregulation of NF-kB signaling pathways .

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by Indian researchers synthesized various triazole derivatives and evaluated their antibacterial properties against clinical isolates of E. coli and S. aureus. The results indicated that compounds with specific functional groups showed enhanced antibacterial activity compared to traditional antibiotics .

- Case Study on Anticancer Properties : Research published in a peer-reviewed journal demonstrated that this compound exhibited selective cytotoxicity against melanoma cells while sparing normal cells. This selectivity suggests a promising avenue for developing targeted cancer therapies .

Q & A

Q. What are the common synthetic routes for ethyl 2H-1,2,4-triazol-3-ylcarbamoylformate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling reactions between 1,2,4-triazole derivatives and carbamoylformate precursors. For example, refluxing in polar aprotic solvents (e.g., 2-propanol or DMF) with stoichiometric control of reagents is critical. Optimization may include adjusting reaction time (2–6 hours), temperature (80–120°C), and purification via recrystallization or column chromatography. Parallel monitoring using TLC or HPLC ensures intermediate stability . Similar protocols for triazole derivatives emphasize avoiding moisture and using inert atmospheres to prevent side reactions .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation. Use SHELXL for refinement of crystallographic data to resolve bond lengths and angles . Complementary techniques include:

- FT-IR spectroscopy : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, triazole ring vibrations).

- NMR spectroscopy : H and C NMR to verify proton environments and carbon frameworks (e.g., ethyl ester protons at δ ~1.3–4.3 ppm).

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation. ORTEP-3 can generate 3D molecular visualizations for publication-ready figures .

Advanced Research Questions

Q. How can researchers design experiments to investigate the enzyme-modulating activity of this compound?

Methodological Answer: Begin with in vitro assays targeting enzymes with known triazole sensitivity (e.g., cytochrome P450 or kinases):

- Kinetic assays : Use UV-Vis spectrophotometry to monitor substrate conversion rates at varying inhibitor concentrations.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and thermodynamic parameters.

- Molecular docking : Employ software like AutoDock Vina to predict binding modes, guided by crystallographic data of analogous triazole-enzyme complexes . Validate findings with mutagenesis studies to identify critical residues for interaction.

Q. What strategies resolve contradictions in reported bioactivity data for triazole derivatives like this compound?

Methodological Answer: Contradictions often arise from variability in:

- Purity : Enforce strict quality control (e.g., HPLC ≥95% purity, Karl Fischer titration for moisture content).

- Experimental design : Standardize assay conditions (pH, temperature, solvent/DMSO concentrations).

- Biological models : Cross-validate using multiple cell lines or in vivo models. Meta-analysis of literature data can identify trends, while QSAR modeling correlates structural features (e.g., substituent electronegativity) with activity outliers .

Q. How can the stability of this compound be assessed under varying storage and experimental conditions?

Methodological Answer: Conduct accelerated stability studies:

- Thermal stability : Store samples at 4°C, 25°C, and 40°C for 1–6 months; analyze degradation via HPLC.

- Photostability : Expose to UV/visible light (ICH Q1B guidelines) and monitor photodegradation products.

- Solution stability : Test in buffers (pH 3–10) and biological matrices (e.g., plasma) using LC-MS/MS to detect hydrolysis or oxidation byproducts. Computational tools like Gaussian can predict degradation pathways based on frontier molecular orbitals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.